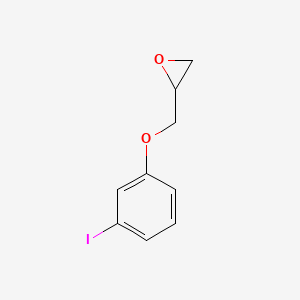

2-((3-Iodophenoxy)methyl)oxirane

Description

General Overview of Epoxide Functional Groups in Organic Synthesis

Epoxides, also known as oxiranes, are cyclic ethers that contain a three-atom ring consisting of one oxygen atom and two carbon atoms. numberanalytics.comwikipedia.org This structure, which approximates an equilateral triangle, is subject to significant ring strain, making epoxides more reactive than other ethers. wikipedia.orglibretexts.org This inherent reactivity is a cornerstone of their utility in organic synthesis. numberanalytics.comwikipedia.org

The epoxide functional group is a versatile building block, capable of undergoing a variety of ring-opening reactions with a wide array of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.orgnumberanalytics.com These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures with a high degree of stereoselectivity and regioselectivity. numberanalytics.comnumberanalytics.com The ability to control the outcome of these reactions makes epoxides invaluable intermediates in the synthesis of numerous organic compounds, including pharmaceuticals and polymers. numberanalytics.comresearchgate.net

The synthesis of epoxides can be achieved through several methods, most notably the oxidation of alkenes using peroxycarboxylic acids. chemistrytalk.org Another common method involves the intramolecular SN2 reaction of a halohydrin in the presence of a base. chemistrytalk.org

Strategic Importance of Aryloxy-Substituted Epoxides in Contemporary Chemical Research

Aryloxy-substituted epoxides are a specific class of epoxides that feature an aryloxy group (Ar-O-) attached to the oxirane ring. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the aromatic ring and the ether linkage can influence the molecule's electronic properties, reactivity, and biological activity.

Research has shown that aryloxy-substituted epoxides are valuable precursors for the synthesis of biologically active molecules. researchgate.net For instance, they are key intermediates in the preparation of various pharmaceutical compounds. The specific nature of the aryl group and any substituents it carries can be tailored to modulate the pharmacological profile of the final product.

Furthermore, the reactivity of the epoxide ring in these compounds can be harnessed to create polymers with specific properties. The ring-opening polymerization of aryloxy-substituted epoxides can lead to the formation of polyethers with tailored characteristics, making them useful in the development of new materials. libretexts.org

Rationale for Focused Investigation of 2-((3-Iodophenoxy)methyl)oxirane

The focused investigation of this compound stems from its unique combination of an epoxide ring and an iodinated phenyl group. The iodine atom at the meta-position of the phenoxy group introduces a site for further chemical modification, significantly expanding the synthetic possibilities of this molecule.

The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This enables the introduction of a wide range of substituents onto the aromatic ring, leading to the creation of diverse molecular libraries for drug discovery and materials science research.

Moreover, the combination of the reactive epoxide ring and the versatile iodinated aromatic ring makes this compound a valuable building block for the synthesis of complex target molecules. Its structure provides a scaffold upon which intricate molecular architectures can be constructed, highlighting its strategic importance in modern organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 75746-32-6 |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol sinfoochem.com |

| Monoisotopic Mass | 275.96472 g/mol epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-iodophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPJDVWBJSFNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655540 | |

| Record name | 2-[(3-Iodophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75746-32-6 | |

| Record name | 2-[(3-Iodophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 3 Iodophenoxy Methyl Oxirane

Conventional Synthetic Approaches

The traditional synthesis of 2-((3-Iodophenoxy)methyl)oxirane is primarily achieved through the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This approach strategically utilizes epichlorohydrin (B41342) as a key building block to introduce the oxirane moiety.

Williamson Ether Synthesis for Aryloxy-Oxirane Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. google.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, the synthesis begins with the deprotonation of a phenol (B47542), in this case, 3-iodophenol (B1680319). A strong base, such as sodium hydride (NaH), is typically used to abstract the acidic phenolic proton, generating a potent nucleophile, the sodium 3-iodophenoxide ion. masterorganicchemistry.comyoutube.com

This phenoxide ion then attacks the electrophilic carbon of an alkyl halide. khanacademy.org The success of the SN2 reaction is highly dependent on the structure of the alkyl halide, with primary halides being preferred to minimize competing elimination reactions. masterorganicchemistry.comkhanacademy.org

Utilization of Epichlorohydrin as a Key Precursor

Epichlorohydrin, systematically named 2-(chloromethyl)oxirane, is the ideal alkyl halide precursor for this synthesis. google.com It is a bifunctional molecule, containing both a reactive C-Cl bond at a primary carbon and a stable oxirane (epoxide) ring. google.comrsc.org The primary carbon atom bonded to the chlorine atom is an excellent electrophilic site for the SN2 attack by the 3-iodophenoxide nucleophile.

Reaction Scheme for Williamson Ether Synthesis of this compound

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for greener chemical processes, advanced synthetic strategies have been developed that aim to reduce waste, avoid hazardous solvents, and improve efficiency.

Mechanochemical Synthesis of Aryloxy-Oxiranes

Mechanochemistry and solvent-free synthesis represent a significant step towards more sustainable chemical production. A study on the synthesis of glycidyl (B131873) ethers has demonstrated a successful solvent-free approach using a solid base and a phase-transfer catalyst for the reaction between an alcohol and epichlorohydrin. chalmers.se This method avoids the use of bulk organic solvents, simplifying purification and reducing environmental impact. The reaction is driven by the intimate mixing of a solid base (e.g., powdered sodium hydroxide) with the liquid reactants (3-iodophenol and epichlorohydrin) and a catalyst. This approach minimizes waste and can lead to high-purity products directly after simple filtration of the solid base. chalmers.se

Catalytic Systems for Oxirane Preparation

Catalysis is central to modernizing the Williamson ether synthesis. Phase-Transfer Catalysis (PTC) is a particularly effective technique for synthesizing aryloxy-oxiranes. numberanalytics.comphasetransfer.com PTC facilitates the reaction between reactants located in different phases, typically a solid or aqueous phase containing the deprotonated phenoxide and an organic phase containing the epichlorohydrin. princeton.edu

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) or N-benzylcinchonidinium bromide, are common phase-transfer catalysts. chemicalbook.comillinois.edunih.gov The catalyst's lipophilic cation pairs with the phenoxide anion, transporting it from the aqueous/solid phase into the organic phase where it can react with epichlorohydrin. illinois.edu This technique allows the use of less expensive and hazardous bases like potassium carbonate or aqueous sodium hydroxide (B78521) instead of reactive metals like sodium hydride. numberanalytics.comchemicalbook.com The catalytic cycle enhances reaction rates, often allowing for milder conditions and improved yields. princeton.edu Other catalytic systems, such as those involving Lewis acids or specific aluminum-based catalysts, have also been explored for epoxide-related polymerizations and reactions, indicating a broad field of catalytic possibilities. google.comrsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key variables include the choice of base and solvent, reaction temperature, and the specific catalyst used. chalmers.senumberanalytics.com

The selection of the base and solvent system is critical. Strong bases like sodium hydride in polar aprotic solvents like DMF or DMSO typically result in high yields (85-90%). numberanalytics.com However, for sustainability and cost, systems using solid potassium carbonate or aqueous sodium hydroxide with a phase-transfer catalyst are often preferred. chalmers.sechemicalbook.com

Temperature control is also essential. While higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com Studies have shown that for PTC-mediated synthesis of similar aryl glycidyl ethers, temperatures around 45-50°C are effective, balancing reaction speed with selectivity. chalmers.sechemicalbook.com

The following table summarizes findings from various studies on the synthesis of aryl glycidyl ethers, illustrating how different conditions affect reaction outcomes.

| Reactants | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Ethoxyphenol + Epichlorohydrin | K₂CO₃ (powdered) | TBHS | MTBE | 45 | 48 | 99.3 | chemicalbook.com |

| 1-Tetradecanol + Epichlorohydrin | NaOH (solid) | PTC | Solvent-Free | 70 | 4 | >75 | chalmers.se |

| 2-Hydroxyacetanilide + 2-Chloroethanol | NaOH | None | Ethanol/Water | Reflux | 35 | - | researchgate.net |

| Phenol + Methanol (as precursor) | Alkali Metal Benzoate | Alkali Metal Phenolate | None | 320 | - | up to 99 | researchgate.net |

| 1-Methyl-7-methoxy-2-tetralone + Dibromopentane | 50% aq. NaOH | Cinchona Alkaloid (C7) | Chlorobenzene | 15-25 | 48 | 90 | nih.gov |

TBHS: Tetrabutylammonium hydrogen sulfate; PTC: Phase-Transfer Catalyst; MTBE: Methyl tert-butyl ether. Note that yields are for the specific reactions cited and serve as examples of optimization.

Strategies to enhance yield often involve using a molar excess of the epichlorohydrin reactant and adding it portion-wise over an extended period to control any exothermic reactions. google.com Furthermore, adding a catalytic amount of an iodide salt can sometimes improve reaction rates by an in-situ halide exchange with the alkyl chloride (Finkelstein reaction), generating a more reactive alkyl iodide intermediate. researchgate.net

Chemical Transformations and Reactivity Profile of 2 3 Iodophenoxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The significant reactivity of the epoxide ring is due to a combination of angle and torsional strain, which is relieved upon ring-opening. chemistrysteps.com This process can be initiated by both strong and weak nucleophiles and can be catalyzed by either acid or base. researchgate.netchemistrysteps.com

Nucleophilic Ring Opening by Various Reagents

2-((3-Iodophenoxy)methyl)oxirane is anticipated to react with a wide array of nucleophiles, a characteristic reaction of glycidyl (B131873) ethers and other epoxides. acs.orgunizin.org The reaction involves the nucleophile attacking one of the two electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Common nucleophiles that can be employed for this transformation include amines, alkoxides, Grignard reagents, and hydride donors. libretexts.orgmasterorganicchemistry.com The reaction typically requires a subsequent workup step, often with a mild acid, to protonate the resulting alkoxide and yield a neutral alcohol product. masterorganicchemistry.com

Table 1: Expected Products from Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example(s) | Expected Major Product (under basic/nucleophilic conditions) |

|---|---|---|

| Hydroxide (B78521) | NaOH, KOH | 1-(3-Iodophenoxy)propane-2,3-diol |

| Alkoxide | NaOR | 1-Alkoxy-3-(3-iodophenoxy)propan-2-ol |

| Amine | RNH₂ | 1-Amino-3-(3-iodophenoxy)propan-2-ol |

| Grignard Reagent | RMgX | 1-(3-Iodophenoxy)-4-substituted-butan-2-ol |

| Hydride | LiAlH₄ | 1-(3-Iodophenoxy)propan-2-ol |

Regioselectivity in Epoxide Ring Opening

The unsymmetrical nature of the this compound ring, which contains a primary and a secondary carbon, means that two different regioisomers can potentially form upon ring-opening. libretexts.org The regiochemical outcome is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, which makes it a better leaving group. chemistrysteps.comkhanacademy.org This is followed by the nucleophilic attack. The transition state of this reaction has significant SN1 character, meaning a partial positive charge develops on the carbon atoms of the epoxide ring. libretexts.orgpressbooks.pub This positive charge is better stabilized on the more substituted carbon atom. libretexts.org Therefore, for this compound, the nucleophile will preferentially attack the more substituted (secondary) carbon atom. chemistrysteps.compressbooks.pub It is important to note that for epoxides with only primary and secondary carbons, the reaction is often described as having characteristics of both SN1 and SN2 mechanisms, but the attack at the more substituted carbon is generally favored. pressbooks.pub

In base-catalyzed or strongly nucleophilic conditions, the reaction proceeds via an SN2 mechanism. unizin.orgyoutube.com In this case, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom. acs.orgmasterorganicchemistry.com For this compound, the terminal (primary) carbon of the epoxide ring is less sterically encumbered than the secondary carbon, and thus, it is the primary site of nucleophilic attack under basic conditions. unizin.orgyoutube.com

Table 2: Summary of Regioselectivity in the Ring-Opening of this compound

| Condition | Mechanism | Site of Nucleophilic Attack | Major Product |

|---|---|---|---|

| Acid-Catalyzed | SN1-like | More substituted (secondary) carbon | 2-substituted-1-(3-iodophenoxy)propan-2-ol |

| Base-Catalyzed | SN2 | Less substituted (primary) carbon | 1-substituted-3-(3-iodophenoxy)propan-2-ol |

Influence of Solvent Environment on Regiochemical Outcomes

The choice of solvent can influence the regioselectivity of epoxide ring-opening reactions, particularly in cases where the electronic and steric factors are finely balanced. Polar solvents can stabilize charged intermediates or transition states. In acid-catalyzed reactions, polar protic solvents can help to stabilize the developing carbocation-like character at the more substituted carbon, thus enhancing the selectivity for attack at this position. While not extensively documented for this specific compound, general principles suggest that the solvent environment can modulate the reaction's outcome.

Stereochemical Aspects of Ring-Opening Processes

The ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed reactions proceed with an inversion of stereochemistry at the carbon atom that undergoes nucleophilic attack. chemistrysteps.comlibretexts.org This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen). pressbooks.pub This "backside attack" ensures that if the epoxide carbon being attacked is a stereocenter, its configuration will be inverted in the product. chemistrysteps.com This results in an anti-dihydroxylation or anti-aminoalcohol formation, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon chain.

Reactions Involving the Aromatic Iodide Moiety

The presence of an iodine atom on the phenyl ring of this compound is a key feature, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This section delves into specific transformations that leverage the reactivity of the aryl iodide.

Palladium-Free C-O Cross-Coupling Cyclization for Intramolecular Transformations

While palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis, the development of palladium-free alternatives is of significant interest to avoid potential metal contamination in final products. In the context of this compound, the intramolecular C-O cross-coupling between the aryl iodide and the pendant oxirane offers a direct route to valuable heterocyclic scaffolds, such as chromane (B1220400) derivatives.

Although specific studies on the palladium-free cyclization of this compound are not extensively documented, related transformations provide a basis for predicting its reactivity. For instance, base-mediated intramolecular aryl-aryl coupling has been observed in pyrazolyl-containing iodolium salts, suggesting that under suitable basic conditions, the iodophenoxy moiety could undergo cyclization. The nucleophilic opening of the epoxide ring, potentially by an in situ generated phenoxide or another nucleophile, could initiate a sequence culminating in the displacement of the iodide and the formation of a new ring system.

The reaction conditions for such a transformation would likely involve a strong base to promote either direct nucleophilic attack or the formation of an organometallic intermediate, and a suitable solvent to facilitate the intramolecular cyclization. The regioselectivity of the epoxide ring-opening would be a critical factor in determining the final product structure.

Derivatization and Functional Group Interconversions on the Aryl Ring

The aryl iodide of this compound serves as a versatile handle for a wide array of functional group interconversions, allowing for the synthesis of a diverse library of derivatives. Standard transformations known for aryl iodides can be readily applied to this molecule, provided the epoxide ring remains intact under the reaction conditions.

Common derivatizations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, introducing various aryl or vinyl substituents at the 3-position of the phenoxy group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkynyl group.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new carbon-carbon double bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based functional groups.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.

Cyanation: Introduction of a nitrile group, often using a cyanide source and a transition metal catalyst.

The choice of reaction conditions, particularly temperature and the nature of the catalyst and base, would be crucial to avoid unwanted side reactions involving the epoxide ring.

Cascade and Tandem Reaction Pathways

The dual reactivity of this compound, stemming from both the epoxide and the aryl iodide functionalities, makes it an ideal candidate for cascade or tandem reactions. In such a sequence, the initial reaction at one site triggers a subsequent transformation at the other, leading to the rapid construction of complex molecular architectures from a relatively simple starting material.

A plausible cascade sequence could be initiated by the nucleophilic ring-opening of the epoxide. The choice of nucleophile is critical as it can be designed to incorporate a functional group that subsequently participates in a reaction with the aryl iodide. For example, a nucleophile containing an alcohol or amine could, after opening the epoxide, undergo an intramolecular cyclization via a palladium-catalyzed or -free process to form a heterocyclic ring fused to the aromatic system.

The table below outlines a hypothetical cascade reaction initiated by the ring-opening of the epoxide, followed by an intramolecular cyclization.

| Initiating Nucleophile | Intermediate | Potential Final Product | Reaction Type |

| Ammonia | 1-(3-Iodophenoxy)-3-aminopropan-2-ol | 6-Iodo-3,4-dihydro-2H-1,4-benzoxazin-3-ol | Nucleophilic ring-opening followed by intramolecular N-arylation |

| Water (acid-catalyzed) | 1-(3-Iodophenoxy)propane-2,3-diol | 6-Iodo-2,3-dihydro-1,4-benzodioxin-2-methanol | Nucleophilic ring-opening followed by intramolecular O-arylation (Williamson ether synthesis) |

| A primary amine (R-NH2) | 1-(3-Iodophenoxy)-3-(alkylamino)propan-2-ol | 4-Alkyl-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-ol | Nucleophilic ring-opening followed by intramolecular N-arylation |

Synthesis and Characterization of Novel Derivatives

Formation of Fused Heterocyclic Systems

The epoxide moiety of 2-((3-Iodophenoxy)methyl)oxirane is a key functional group for constructing heterocyclic rings through intramolecular or intermolecular cyclization reactions. One of the most prominent applications is in the synthesis of substituted 1,4-benzodioxanes.

Substituted 1,4-benzodioxanes are important scaffolds found in many biologically active compounds. unimi.itscirp.org The synthesis of these structures can be achieved through the reaction of a catechol derivative with an epoxide, such as this compound. The general method involves the ring-opening of the epoxide by a phenoxide nucleophile.

The reaction is typically carried out under basic conditions, where a base like sodium hydride or potassium carbonate deprotonates the more acidic phenol (B47542), which then attacks one of the carbon atoms of the epoxide ring. google.com This nucleophilic attack opens the strained three-membered ring and, following an intramolecular cyclization, forms the stable six-membered dioxane ring. The presence of the 3-iodophenyl group on the starting material allows for the creation of 1,4-benzodioxane (B1196944) derivatives that are pre-functionalized for further modifications, such as cross-coupling reactions. The reaction between a phenol and an epoxide is a crucial step in forming the aryloxy alcohol motif central to many pharmaceutical compounds. rsc.org

The process for creating the 1,4-benzodioxane skeleton can also involve reacting a catechol with compounds like epichlorohydrin (B41342) or glycidyl (B131873) tosylate. google.com The use of this compound in this context provides a direct route to (iodophenoxymethyl)-substituted benzodioxanes.

| Reactants | Base/Catalyst | Solvent | General Outcome | Reference |

|---|---|---|---|---|

| Phenol/Catechol Derivative + Epoxide | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF), Acetone | Formation of the dioxane ring via intermolecular or intramolecular cyclization. | scirp.orggoogle.com |

| Phenol + Epichlorohydrin | Inorganic Base (e.g., NaOH) | Biphasic solution or neat epichlorohydrin | Formation of an aryloxy epoxide intermediate, which can then cyclize. | rsc.org |

| Catechol + Glycidyl Tosylate | Sodium Hydride (NaH) | Not specified | Direct formation of the 1,4-benzodioxane skeleton. | google.com |

Access to Complex Polysubstituted Organic Compounds

The dual reactivity of this compound serves as a gateway to a wide array of complex organic molecules. The epoxide ring is susceptible to ring-opening by a variety of nucleophiles, while the carbon-iodine bond on the aromatic ring is ideal for metal-catalyzed cross-coupling reactions.

The ring-opening of the epoxide can be initiated by nucleophiles such as amines, alcohols, or thiols, leading to 1,2-disubstituted products. researchgate.net For example, reaction with an amine yields a vicinal amino alcohol, a structural motif present in numerous pharmaceuticals. rsc.org This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Furthermore, the iodophenyl group allows for the introduction of various substituents using well-established cross-coupling methodologies like Suzuki, Heck, or Sonogashira reactions. This enables the attachment of alkyl, aryl, or alkynyl groups, dramatically increasing molecular complexity. By combining these two transformations—epoxide ring-opening and cross-coupling—chemists can efficiently assemble complex, polysubstituted molecules from a relatively simple starting material. researchgate.net

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxirane Ring | Epoxide Ring-Opening (Aminolysis) | Primary or Secondary Amines (e.g., Isopropylamine) | Vicinal Aryloxy Amino Alcohols | rsc.org |

| Oxirane Ring | Epoxide Ring-Opening (Hydrazinolysis) | Hydrazine | Hydroxypyrazolines | researchgate.net |

| Iodo-substituent | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu catalyst, Base | Alkynyl-substituted Phenyl Ether | researchgate.net |

Development of Chiral Derivatives via Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different stereoisomers can have vastly different biological activities. unimi.itnih.gov The this compound molecule contains a stereocenter on the epoxide ring, making it an excellent starting point for stereoselective synthesis.

Enantiopure (R)- or (S)-2-((3-Iodophenoxy)methyl)oxirane can be synthesized by reacting 3-iodophenol (B1680319) with the corresponding enantiopure (R)- or (S)-epichlorohydrin. rsc.org The subsequent nucleophilic ring-opening of these chiral epoxides typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon center. This allows for the predictable and controlled synthesis of chiral downstream products. For instance, reacting (R)-epichlorohydrin first yields an (S)-epoxide, which can then be reacted with a nucleophile to produce a specific chiral amino alcohol. rsc.org

The ability to control the stereochemistry is crucial, as the spatial arrangement of atoms in molecules like 1,4-benzodioxane derivatives can significantly impact their interaction with biological targets. unimi.it Stereoselective reduction techniques can also be employed to control the stereochemistry of resulting diols. researchgate.net The development of synthetic methods that preserve or control the stereocenter is therefore a key area of research. researchgate.netnih.gov

| Strategy | Key Reagents/Precursors | Stereochemical Outcome | Reference |

|---|---|---|---|

| Use of Chiral Pool Starting Materials | Enantiopure (R)- or (S)-epichlorohydrin | Synthesis of enantiopure aryloxy epoxides with high enantiomeric excess. | rsc.orggoogle.com |

| Diastereoselective Reduction | Diastereoselective reducing agents (e.g., L-Selectride) | Formation of specific diastereomers (e.g., cis-diols). | researchgate.net |

| Kinetic Resolution | Chiral catalysts | Separation of a racemic mixture by selectively reacting one enantiomer. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

2-((3-Iodophenoxy)methyl)oxirane as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two key functional groups: the epoxide ring and the carbon-iodine bond.

The epoxide ring is susceptible to nucleophilic ring-opening reactions. This transformation is a cornerstone of organic synthesis for creating 1,2-difunctionalized compounds. The reaction typically proceeds via an Sɴ2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring. beilstein-journals.org In the case of this compound, attack at the terminal carbon is sterically favored, yielding a propan-2-ol derivative. A wide array of nucleophiles, including amines, azides, thiols, and carbanions, can be employed, making it a versatile method for introducing diverse chemical functionalities. researchgate.net The development of drugs and other bioactive molecules frequently relies on the strategic ring-opening of epoxide intermediates. mdpi.com

The second reactive site, the iodophenyl group, serves as a classical substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive toward oxidative addition to low-valent transition metal complexes, particularly palladium and nickel. This reactivity enables powerful bond-forming reactions such as the Suzuki, Sonogashira, Heck, and various carbon-heteroatom coupling reactions. sjsu.eduresearchgate.netnih.gov For instance, Suzuki coupling with organoboron compounds can be used to form a new carbon-carbon bond at the 3-position of the phenoxy ring, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. sjsu.edu This versatility makes iodoarenes valuable precursors in the synthesis of complex organic molecules. researchgate.net

The presence of both these functional groups in a single molecule allows for a modular and powerful approach to synthesis. One functional group can be reacted selectively while leaving the other intact for subsequent transformations, enabling the stepwise construction of intricate molecular architectures. nih.gov

Precursor for the Synthesis of Chemical Probes and Building Blocks for Complex Molecular Architectures

The dual-functional nature of this compound makes it an ideal precursor for creating chemical probes and a valuable building block for complex molecular design. Chemical probes are small molecules used to study and manipulate biological systems, and their synthesis often requires a modular approach where different functional components (e.g., a binding element, a linker, and a reporter tag) are pieced together. nih.gov

The iodophenyl group is particularly well-suited for the late-stage introduction of reporter groups. Through transition-metal-catalyzed cross-coupling reactions, functionalities such as fluorophores, biotin (B1667282) tags, or photoaffinity labels can be readily attached to the aromatic ring. The epoxide ring, meanwhile, can be opened with a nucleophile that serves as a binding element for a biological target or as a point of attachment to another part of the molecular construct. This modularity is a key principle in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally complex and diverse small molecules for screening and discovery. nih.gov

In the context of constructing complex molecular architectures, this compound functions as a bifunctional building block. nih.gov Chemists can leverage its distinct reactive sites to connect different molecular fragments in a controlled sequence. For example, the epoxide can be reacted first to form a larger intermediate, which can then be subjected to a cross-coupling reaction at the iodo-position to complete the synthesis of the target molecule. This stepwise and predictable reactivity is essential for the efficient synthesis of complex natural products and other advanced molecular structures. nih.gov

Monomeric Precursors for Polymerization and Polymer Modification

In materials science, this compound can serve as a functional monomer for the synthesis of advanced polymers. The oxirane ring enables the molecule to undergo ring-opening polymerization (ROP), a process that can be initiated cationically or anionically to produce polyethers. Cationic ROP of substituted oxiranes is a common method for producing polymers with controlled structures. rsc.org Polymerization of this compound would yield a polyether with a pendant 3-iodophenoxy group on each repeating unit of the polymer backbone.

The true value of this monomer lies in the potential for post-polymerization modification (PPM). PPM is a powerful strategy for creating functional polymers that are often inaccessible through the direct polymerization of the corresponding functional monomers. chemrxiv.orgresearchgate.netrsc.org The polymer derived from this compound would possess a backbone decorated with reactive iodophenyl groups. These groups act as handles for a wide range of chemical transformations, most notably the Suzuki cross-coupling reaction. sjsu.edu

This concept has been demonstrated effectively with analogous polymers, such as poly(4-iodostyrene). Researchers have shown that the iodo-groups on this polymer can be efficiently converted to other functionalities via Suzuki coupling, allowing for the creation of a diverse library of styrenic polymers from a single parent macromolecule. sjsu.edu Similarly, a polyether based on this compound could be modified with various boronic acids to introduce new side-chains, thereby systematically tuning the physical and chemical properties of the material, such as its solubility, thermal characteristics, and refractive index. rsc.org This approach combines the control offered by ring-opening polymerization with the versatility of post-polymerization modification to generate novel, tailor-made materials. northwestern.edu

Mechanistic Investigations and Computational Studies

In-depth Mechanistic Elucidation of Key Transformations

The principal transformation of interest for epoxides is the ring-opening reaction. The mechanism of this reaction is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic/nucleophilic medium. libretexts.org

Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via an S(_N)2 mechanism. masterorganicchemistry.com A strong nucleophile will attack one of the electrophilic carbons of the epoxide ring. youtube.com For an asymmetrical epoxide like 2-((3-Iodophenoxy)methyl)oxirane, this attack generally occurs at the sterically less hindered carbon atom—in this case, the primary carbon of the oxirane ring. libretexts.orgmasterorganicchemistry.com This process leads to the inversion of stereochemistry at the site of attack and, after a subsequent protonation step, yields a 1,2-diol derivative. A wide array of nucleophiles, including amines, alkoxides, and Grignard reagents, can be used to open the epoxide ring. libretexts.orgmasterorganicchemistry.com The inherent ring strain of the epoxide (approximately 13 kcal/mol) is a significant driving force for this reaction, making it more susceptible to cleavage than other, less strained cyclic ethers. masterorganicchemistry.com

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack by making the carbons more electrophilic. libretexts.org The subsequent nucleophilic attack occurs from the backside, leading to a trans-diol product. The regioselectivity of the attack on an asymmetric epoxide under acidic conditions is more complex. The nucleophile will preferentially attack the carbon atom that can best stabilize a positive charge, which is typically the more substituted carbon. libretexts.org This pathway has characteristics of both S(_N)1 and S(_N)2 reactions.

Pyrolytic (thermal) reactions of oxiranes are also known, which typically involve the cleavage of the oxirane ring to form a biradical intermediate, followed by rearrangement to yield carbonyl compounds. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound, even in the absence of extensive experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the molecular geometry and electronic properties of molecules. researchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can predict ground-state geometries, vibrational frequencies, and electronic properties such as the energies of Frontier Molecular Orbitals (HOMO and LUMO). researchgate.netevitachem.com

The analysis of HOMO and LUMO energies provides insight into the molecule's reactivity. For instance, the LUMO distribution would likely indicate the electrophilic sites on the oxirane carbons, while the HOMO might be localized on the iodophenoxy ring or the epoxide oxygen, indicating potential sites for electrophilic attack or oxidation. The energy gap between the HOMO and LUMO is a key descriptor of chemical reactivity. evitachem.com

| Computational Parameter | Predicted Significance for this compound |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO/LUMO Energies | Determines the energy gap, indicating chemical reactivity and electronic transition properties. evitachem.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions. The oxirane carbons would show positive potential. researchgate.net |

| Atomic Charges (e.g., Mulliken) | Quantifies the partial charge on each atom, confirming the electrophilic nature of the epoxide carbons. researchgate.net |

This table represents a hypothetical application of DFT principles to the target molecule, as specific studies are not available.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing reaction barriers. nih.govresearchgate.netnih.gov It decomposes the potential energy of a reaction (ΔE) along the reaction coordinate into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.govwikipedia.org

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Activation Strain (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate. researchgate.netwikipedia.org This is typically a destabilizing contribution.

Interaction Energy (ΔE_int): This term accounts for the stabilizing interaction (e.g., electrostatic, orbital) between the two distorted reactant fragments. researchgate.netwikipedia.org

The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing activation strain. researchgate.netnih.gov By analyzing how substituents and reaction conditions affect these two components, the ASM provides deep insight into reactivity trends. nih.govescholarship.org For the ring-opening of this compound, ASM could be used to compare the reaction pathways with different nucleophiles, elucidating why one might be more reactive than another.

Computational methods are crucial for locating and characterizing transition states (TS), which are first-order saddle points on the potential energy surface. Identifying the TS allows for the calculation of the activation energy (the barrier height) of a reaction. wikipedia.org Theoretical studies on similar reactions, such as the reaction of methoxymethyl radicals with nitrogen dioxide, have successfully used methods like M062X and G4 to explore reaction mechanisms, identify stable intermediates, and locate transition states connecting them. researchgate.netnih.gov

For the ring-opening of this compound, computational modeling could predict the structures of the transition states for both the S(_N)2-like attack at the primary carbon and the alternative attack at the secondary carbon. Comparing the calculated activation energies for these pathways would allow for a theoretical prediction of the reaction's regioselectivity under various conditions, corroborating the general principles of epoxide reactivity.

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic data quantify the rate and feasibility of a chemical reaction.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular structure and functional groups of 2-((3-Iodophenoxy)methyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

Structural Assignment: The ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the oxirane ring, the methylene (B1212753) bridge (-O-CH₂-), and the substituted aromatic ring. The chemical shifts (δ) and splitting patterns are predictable based on the structure and data from analogous compounds. For instance, the protons on the oxirane ring are expected to appear in the 2.5-3.5 ppm range, similar to other epoxides like propylene (B89431) oxide. chemicalbook.com The methylene protons adjacent to the ether oxygen would likely resonate around 4.0 ppm. The aromatic protons would appear in the downfield region (6.5-8.0 ppm), with splitting patterns determined by their relative positions on the iodinated phenyl ring.

Similarly, the ¹³C NMR spectrum provides evidence for each unique carbon environment. docbrown.info The carbon atoms of the oxirane ring typically appear at around 44-52 ppm, while the methylene bridge carbon would be found further downfield, at approximately 70 ppm. chemicalbook.com The aromatic carbons would generate a set of signals between 110 and 160 ppm, with the carbon atom bonded to the iodine showing a characteristic chemical shift. docbrown.info

| Proton/Carbon Group | Technique | Predicted Chemical Shift (ppm) | Rationale / Comparison to Analogs |

| Oxirane Ring Protons | ¹H NMR | ~2.7 - 3.4 | Based on typical epoxide ring protons in compounds like 2-methyloxirane. chemicalbook.com |

| Methylene Protons (-OCH₂-) | ¹H NMR | ~3.9 - 4.3 | Consistent with protons of an ether linkage adjacent to an oxirane and a phenoxy group. |

| Aromatic Protons | ¹H NMR | ~6.7 - 7.6 | Typical range for substituted benzene (B151609) rings; specific shifts depend on the electronic effects of iodine and the ether group. |

| Oxirane Ring Carbons | ¹³C NMR | ~44 - 52 | Characteristic chemical shifts for carbons in an epoxide ring, as seen in 2-[(3,5-dimethylphenoxy)methyl]oxirane. chemicalbook.com |

| Methylene Carbon (-OCH₂-) | ¹³C NMR | ~69 - 72 | Typical shift for a carbon in an alkyl ether environment. docbrown.info |

| Aromatic Carbons | ¹³C NMR | ~115 - 159 | Standard region for aromatic carbons, with the C-I carbon being distinct. |

| Carbon bonded to Iodine (C-I) | ¹³C NMR | ~90 - 95 | The heavy atom effect of iodine shifts the attached carbon significantly upfield. |

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.org In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule. scripps.edu For example, synthesizing the compound using ¹³C-labeled epichlorohydrin (B41342) would allow researchers to use ¹³C NMR to precisely follow the fate of the oxirane ring in subsequent reactions. Similarly, labeling with stable isotopes is crucial for quantitative bioanalysis using mass spectrometry, where the labeled compound serves as an ideal internal standard. nucleosyn.com This approach is vital for metabolism studies, enabling the differentiation of the drug from its metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Hyphenated MS Techniques (LC-MS, GC-MS) for Molecular Formula Determination and Mixture Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. For this compound, the expected molecular formula is C₉H₉IO₂. sinfoochem.com HRMS can verify this by measuring the exact mass of the molecular ion to several decimal places, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Hyphenated MS Techniques (LC-MS, GC-MS): Combining chromatography with mass spectrometry allows for the separation and identification of individual components within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing non-volatile compounds. LC-MS can be used to identify and quantify this compound in complex matrices, such as reaction mixtures or biological samples. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it suitable for detailed metabolic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile compounds. nih.gov It can be used to assess the purity of this compound and to identify any volatile impurities or byproducts from its synthesis, such as unreacted starting materials. researchgate.netresearchgate.net The analysis of related iodo- and oxirane-containing compounds has been successfully performed using GC-MS. nih.govmdpi.com

| Technique | Application | Information Obtained |

| HRMS | Molecular Formula Confirmation | Provides highly accurate mass-to-charge ratio (m/z) to confirm the elemental composition (C₉H₉IO₂). |

| LC-MS | Mixture Analysis & Quantification | Separates the compound from non-volatile impurities and provides molecular weight information for identification. |

| GC-MS | Purity Assessment & Impurity Profiling | Separates and identifies volatile and semi-volatile impurities, starting materials, or byproducts. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound and to monitor reactions in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present. libretexts.org The IR spectrum of this compound would show characteristic absorption bands for the key functional groups.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C=C Stretch | 1600-1585 and 1500-1400 libretexts.org |

| Aromatic Ring | =C-H Stretch | 3100-3000 libretexts.org |

| Ether | C-O-C Asymmetric Stretch | ~1250 |

| Oxirane (Epoxide) | Ring "Breathing" / C-O Stretch | ~1250 (often overlaps with ether), ~950-810 libretexts.org |

| Alkyl C-H | C-H Stretch | 2960-2850 docbrown.info |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly useful for monitoring chemical reactions in real-time. clairet.co.uk It is highly sensitive to symmetric vibrations and bonds within non-polar environments. A key application for this compound would be monitoring the ring-opening polymerization of the epoxide group. The characteristic Raman band for the epoxy ring, typically observed near 1275 cm⁻¹, can be tracked over time. spectroscopyonline.com The disappearance of this band signifies the consumption of the starting material and the progression of the reaction. spectroscopyonline.comamericanpharmaceuticalreview.com This allows for real-time kinetic analysis and optimization of reaction conditions. beilstein-journals.orgresearchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A validated method for a structurally similar compound, 2-((2-Methoxyphenoxy)methyl)oxirane, utilizes a C18 column with a gradient elution of water and an acetonitrile/water mixture, with UV detection. researchgate.net A similar system would be highly effective for this compound. The method can be used to separate the main compound from regioisomers and process-related impurities, allowing for accurate quantification of purity. researchgate.net Furthermore, preparative HPLC can be used to purify the compound to a high degree for use as an analytical standard or in sensitive applications.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov For this compound, which is a semi-volatile compound, GC can be used to detect and quantify volatile impurities, residual solvents, or low-molecular-weight byproducts from its synthesis.

The analysis would typically involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column (e.g., a non-polar HP-5MS column). nih.gov The components separate based on their boiling points and interactions with the column's stationary phase. Coupling GC with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for the quantification and identification of the separated compounds. chromatographyonline.comresearchgate.net This is particularly useful for quality control, ensuring that the final product is free from potentially reactive or undesirable volatile contaminants.

Exploration of Polymerization Chemistry

Ring-Opening Polymerization of 2-((3-Iodophenoxy)methyl)oxirane

No data available.

Investigation of Polymerization Initiators and Catalysts

No data available.

Synthesis of Polymeric Materials with Tunable Properties

No data available.

Radiochemistry Applications Exploratory Research Direction

Potential as a Precursor for Radiolabeled Iodine Compounds for Imaging or Tracer Studies

The presence of an iodine atom on the phenyl ring of 2-((3-Iodophenoxy)methyl)oxirane makes it a prime candidate for radioiodination. Radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, are widely used in nuclear medicine for both diagnostic imaging and therapeutic applications. nih.govmdpi.commdpi.com

Positron Emission Tomography (PET): Iodine-124 is a positron-emitting isotope, making it suitable for PET imaging, which offers higher sensitivity and spatial resolution than SPECT. mdpi.com The development of a 124I-labeled version of this compound could open avenues for novel PET tracers. The relatively long half-life of Iodine-124 (4.18 days) is particularly advantageous for studying slow biological processes or for labeling monoclonal antibodies. mdpi.com

Preclinical Research and Therapy: Iodine-125, an Auger electron emitter, is commonly used in preclinical research for autoradiography and in vitro binding assays. acs.orgnih.gov Furthermore, due to the high linear energy transfer of Auger electrons, 125I-labeled compounds are being explored for targeted radiotherapy, particularly for cancers. nih.govnih.gov Iodine-131, a beta- and gamma-emitter, has a long-standing history in the treatment of thyroid disorders and is also used in targeted radionuclide therapy for certain cancers. mdpi.com The stable iodine atom in this compound could be replaced with one of these radioisotopes to create agents for these diverse applications.

The ultimate utility of a radiolabeled derivative of this compound would depend on its biological behavior, including its ability to target specific tissues or cellular components, its metabolic stability, and its pharmacokinetic profile. The oxirane ring offers a reactive handle for conjugation to targeting vectors such as peptides or small molecules to direct the radiotracer to specific biological sites.

Synthetic Strategies for Incorporating Radioisotopes into the Molecular Scaffold

The incorporation of a radioisotope of iodine into the this compound scaffold would most likely proceed via radioiodine exchange or by starting from a non-iodinated precursor.

Isotopic Exchange: One potential method is isotopic exchange, where the stable 127I atom on the precursor molecule is swapped with a radioactive isotope of iodine. This approach can be challenging and often requires harsh reaction conditions, which might not be compatible with the reactive oxirane ring.

Electrophilic Radioiodination of a Precursor: A more common and generally milder approach involves the electrophilic radioiodination of an activated precursor molecule. nih.gov A highly effective method is the iododestannylation of an organotin precursor. nih.gov In this strategy, a trialkylstannyl group (e.g., tributyltin or trimethyltin) is first introduced at the 3-position of the phenoxy ring of a suitable precursor. This stannylated intermediate can then be reacted with a source of radioactive iodide (e.g., Na[123I]I) in the presence of a mild oxidizing agent, such as hydrogen peroxide or chloramine-T, to achieve high radiochemical yields and specific activities. nih.govmdpi.com

A plausible synthetic route would therefore involve:

Synthesis of a precursor molecule, such as 2-((3-(tributylstannyl)phenoxy)methyl)oxirane.

Radioiodination of this precursor via an electrophilic substitution reaction to yield the desired radiolabeled product, for example, 2-((3-[123I]iodophenoxy)methyl)oxirane.

Nucleophilic Radioiodination: While less common for aryl iodides, nucleophilic substitution reactions could also be explored, potentially involving diaryliodonium salt precursors. mdpi.com

The choice of labeling strategy would depend on several factors, including the desired radioisotope, the required specific activity, the stability of the precursor and final product, and the availability of automated synthesis modules for radiopharmaceutical production. nih.gov The purification of the final radiolabeled compound would typically be achieved using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before any potential in vitro or in vivo evaluation. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2-((3-Iodophenoxy)methyl)oxirane, and how are yields optimized?

Answer:

The compound is synthesized via nucleophilic substitution between 3-iodophenol and epichlorohydrin under alkaline conditions. Key parameters include:

- Temperature control : Maintain 50–60°C to prevent epoxide ring-opening.

- Base selection : NaOH (10–20% w/v) ensures phenol deprotonation without hydrolyzing the epoxide.

- Stoichiometry : Use a 1:2 molar ratio of 3-iodophenol to epichlorohydrin to drive completion.

Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the product. Catalytic methods using Ru(TPP)(NAr)₂/TBACl systems achieve >99% yield in analogous epoxide reactions by optimizing catalyst loading (0.5–1 mol%) and reaction time (6–12 hours) .

Advanced: How can enantiomeric resolution of this compound be achieved, and what analytical methods validate stereochemical purity?

Answer:

Chiral resolution involves:

- Chiral chromatography : Use Chiralpak® IA/IB columns with ethanol/n-hexane mobile phases.

- Asymmetric catalysis : Employ Sharpless epoxidation conditions with titanium(IV) isopropoxide and diethyl tartrate.

Validation methods: - NMR spectroscopy : Compare H NMR splitting patterns of enantiomers with chiral shift reagents (e.g., Eu(hfc)₃) .

- Polarimetry : Measure specific rotation ([α]) against racemic standards.

Enantiomeric excess (ee) ≥98% is achievable, as demonstrated for structurally similar bromo- and fluoro-substituted epoxides .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- H and C NMR : Identify epoxide protons (δ 3.1–3.8 ppm) and iodophenoxy aromatic signals (δ 6.8–7.5 ppm). C confirms the epoxide carbons (δ 45–55 ppm) .

- FT-IR : Detect epoxide ring vibrations (1250–850 cm) and C-I stretches (500–600 cm).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 290 (CHIO) with fragmentation patterns confirming the iodophenoxy group .

Advanced: How does the iodine substituent affect regioselectivity in nucleophilic ring-opening reactions compared to other halogens?

Answer:

The iodine atom’s large size and low electronegativity enhance leaving-group ability in SN2 reactions, favoring nucleophilic attack at the less hindered epoxide carbon. Key findings:

- Kinetic studies : Iodo derivatives exhibit 2–3× faster ring-opening with NH vs. bromo analogues.

- DFT calculations : Lower activation energy (ΔG ≈ 18 kcal/mol) due to weaker C-I bond strength.

Contrastingly, fluoro substituents (higher electronegativity) reduce reactivity, requiring harsher conditions (e.g., BF catalysis) .

Basic: What stability protocols are recommended for long-term storage of this compound?

Answer:

- Storage conditions : Use amber glass vials under inert gas (N/Ar) at –20°C to prevent oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Monitoring : Regular GC-MS analysis detects degradation products (e.g., iodophenol), with <5% decomposition over 12 months under optimal conditions .

Advanced: How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., pancreatic lipase). Parameters include grid boxes centered on catalytic triads and Lamarckian genetic algorithms.

- MD simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns).

Results correlate with experimental IC values, as shown for analogous epoxides inhibiting lipase by 26–58% .

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

- Epoxide polymerization : Controlled by low-temperature reactions (<60°C) and radical inhibitors (e.g., hydroquinone).

- Iodide displacement : Mitigated using aprotic solvents (e.g., THF) and avoiding strong nucleophiles.

GC-MS and TLC (n-hexane/ethyl acetate 8:2) monitor byproducts, with yields >85% achievable via optimized protocols .

Advanced: How is this compound utilized in synthesizing cross-linked polymers?

Answer:

The epoxide acts as a bifunctional cross-linker in copolymerization with diols or diamines:

- Reaction conditions : Catalyze with BF-etherate (1 mol%) in DMF at 80°C.

- Characterization : Gel permeation chromatography (GPC) confirms increased molecular weight (M >50 kDa).

Analogous glycidyl ethers form hydrogels with tunable mechanical properties (Young’s modulus 10–100 kPa) .

Advanced: How do contradictory data on epoxide reactivity arise in literature, and what strategies resolve them?

Answer:

Contradictions stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) accelerate SN2 pathways, while protic solvents favor SN1.

- Catalyst variability : Ru vs. Ti catalysts yield different regioselectivity.

Resolution strategies: - Systematic benchmarking : Compare reaction outcomes under identical conditions (solvent, catalyst, temperature).

- Isotopic labeling : Use O-labeled epoxides to track ring-opening mechanisms .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV 5 ppm).

- Spill management : Neutralize with 10% NaHCO and adsorb with vermiculite. Toxicity data (LD oral, rat: 320 mg/kg) warrant strict handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.